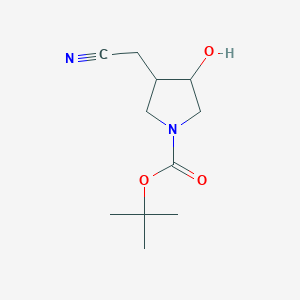
5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a piperidinone ring substituted with an amino group and a pyrazole moiety. Heterocyclic compounds like this one are of significant interest in organic and medicinal chemistry due to their diverse biological activities and applications in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carboxaldehyde with a suitable amine, followed by cyclization to form the piperidinone ring. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, polymers, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and pyrazole moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar structural features.
1-methyl-5-amino-1H-pyrazole: A simpler pyrazole derivative with an amino group.
3-amino-5-methylpyrazole: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to the presence of both a piperidinone ring and a pyrazole moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-amino-6-(2-methylpyrazol-3-yl)piperidin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-13-7(4-5-11-13)9-6(10)2-3-8(14)12-9/h4-6,9H,2-3,10H2,1H3,(H,12,14) |
Clé InChI |
ILJMTLNANLVYOF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2C(CCC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12312479.png)




![5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B12312497.png)

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)


![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
